molecular formula C10H9N3O2 B2414604 N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide CAS No. 103264-43-3

N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Número de catálogo B2414604
Número CAS: 103264-43-3
Peso molecular: 203.201
Clave InChI: FALVNXAJQRCGOG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide” is a chemical compound with the empirical formula C10H9N3O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string O=C1C2=C (C=CC=C2)C (C (NC)=O)=NN1 . The InChI representation is 1S/C10H9N3O2/c1-11-10 (15)8-6-4-2-3-5-7 (6)9 (14)13-12-8/h2-5H,1H3, (H,11,15) (H,13,14) .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 203.20 g/mol .

Aplicaciones Científicas De Investigación

1. Cancer Treatment and DNA Methylation

N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide exhibits promising applications in cancer treatment by modulating DNA methylation, a key process in tumorigenesis and therapy resistance. Demethylating agents, which include compounds similar to this compound, have shown effectiveness in the treatment of hematological malignancies and are being explored for their efficacy in solid tumors. Studies highlight their ability to alter methylation status and potentially improve clinical outcomes, particularly in highly methylated and earlier-stage tumors. However, the overall response rate is limited, and further research is necessary to develop biomarkers predicting therapy efficacy (Linnekamp et al., 2017).

2. Neurodegenerative Diseases and Neurotoxins

In the context of neurodegenerative diseases, this compound-related compounds like β-N-methylamino-l-alanine (BMAA) have been studied. BMAA, a non-protein amino acid produced by cyanobacteria and micro-algae, is implicated in neurodegenerative diseases like Amyotrophic Lateral Sclerosis-Parkinsonism-Dementia complex (ALS-PDC). The presence of BMAA and its isomers in aquatic environments and food sources raises public health concerns. However, the associated human health risks are challenging to assess due to analytical complexities in detection and quantification. Studies emphasize the need for further investigation to rigorously evaluate the potential health risks posed by these compounds (Lance et al., 2018).

3. Anesthetic and Analgesic Applications

Compounds structurally related to this compound, such as ketamine, are recognized for their anesthetic and analgesic properties. The role of the NMDA receptor in processing nociceptive input has led to a resurgence of interest in NMDA receptor antagonists like ketamine for managing acute postoperative pain. The efficacy of low-dose ketamine in acute postoperative pain management, either alone or as an adjunct to other analgesics, is well-documented. However, further research is required in various areas, including dose optimization and long-term outcomes (Schmid et al., 1999).

4. Psychosis and Cognitive Enhancement

Derivatives of this compound, such as lysergic acid diethylamide (LSD), have been investigated for their potential therapeutic applications in psychiatric disorders, including anxiety, depression, and addiction. While there is evidence supporting the therapeutic potential of LSD and its derivatives, contemporary standards for clinical trials are required to better understand its use and open new possibilities for future research (Fuentes et al., 2020).

Safety and Hazards

This compound is classified under the GHS07 hazard class and has the signal word “Warning”. It has the hazard statement H302, indicating that it is harmful if swallowed . It falls under the storage class code 11, which represents combustible solids .

Direcciones Futuras

The future directions for “N-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide” could involve further exploration of its derivatives for potential therapeutic applications. For instance, its derivatives have shown promise as c-Met kinase inhibitors and as potential treatments for multidrug resistance .

Propiedades

IUPAC Name

N-methyl-4-oxo-3H-phthalazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-11-10(15)8-6-4-2-3-5-7(6)9(14)13-12-8/h2-5H,1H3,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALVNXAJQRCGOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NNC(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.